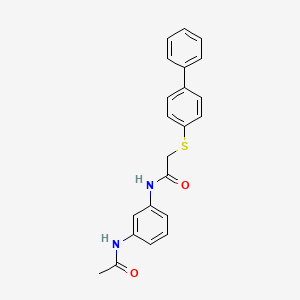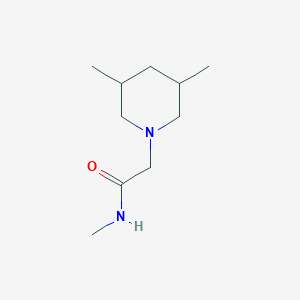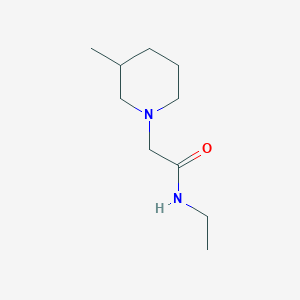
N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide, also known as AP-SA, is a chemical compound that has been studied for its potential applications in scientific research. AP-SA belongs to the family of sulfonamide compounds, which are known for their antibacterial, antifungal, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide is not fully understood. However, it is believed to inhibit the activity of enzymes by binding to their active sites. This results in the disruption of the normal physiological processes that rely on these enzymes, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of several bacterial and fungal strains, indicating its potential as an antibacterial and antifungal agent. N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide has also been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide has been shown to exhibit neuroprotective activity by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide in lab experiments is its ease of synthesis and purification. N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide can be synthesized under mild conditions and yields a high purity product. Additionally, N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide exhibits potent inhibitory activity against several enzymes, making it a useful tool for studying their physiological roles. However, one of the limitations of using N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide in lab experiments is its limited solubility in water. This can make it difficult to prepare solutions of N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide at high concentrations, which may be necessary for certain experiments.
Future Directions
There are several future directions for further research on N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide. One potential area of research is the development of N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide derivatives with improved solubility and potency. Another area of research is the identification of new enzymes that are inhibited by N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide, which may lead to the discovery of new physiological roles for these enzymes. Additionally, N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide could be studied for its potential applications in the treatment of various diseases such as Alzheimer's disease, cancer, and inflammation.
Synthesis Methods
The synthesis of N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide involves the reaction of 3-acetamidophenylboronic acid and 2-(4-phenylphenyl)sulfanylacetic acid in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide as a white solid. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide has been studied for its potential applications in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent inhibitory activity against several enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes play important roles in various physiological processes such as respiration, digestion, and nerve transmission.
properties
IUPAC Name |
N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-16(25)23-19-8-5-9-20(14-19)24-22(26)15-27-21-12-10-18(11-13-21)17-6-3-2-4-7-17/h2-14H,15H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTETZNSOGGQRSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Methoxyphenyl)methyl]-3-(3-phenylbutyl)urea](/img/structure/B7566156.png)
![2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone](/img/structure/B7566160.png)

![N-[1-(4-bromophenyl)propyl]methanesulfonamide](/img/structure/B7566172.png)
![N-[6-(benzimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B7566184.png)
![3-chloro-N-[[4-(3-fluorophenyl)oxan-4-yl]methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B7566192.png)

![3-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]-4-pyrrolidin-1-ylbenzamide](/img/structure/B7566204.png)
![1-[1-(2-Chlorophenyl)ethyl]piperidin-3-ol](/img/structure/B7566207.png)
![1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7566208.png)
![N-cyclopropyl-7a-methyl-5-oxo-N-propan-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7566217.png)

![2-(2-Chlorophenyl)-5-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7566243.png)
![2-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B7566246.png)